3-(4-bromothiazol-2-yl)-N,N-dimethylaniline
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Overview
Description
3-(4-bromothiazol-2-yl)-N,N-dimethylaniline is a heterocyclic aromatic compound that contains a thiazole ring substituted with a bromine atom and an aniline moiety with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromothiazol-2-yl)-N,N-dimethylaniline typically involves the reaction of 4-bromothiazole with N,N-dimethylaniline under specific conditions. One common method is the nucleophilic substitution reaction where 4-bromothiazole is treated with N,N-dimethylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromothiazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions typically require a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-bromothiazol-2-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 3-(4-bromothiazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromine substituent and the aniline moiety can also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromothiazol-2-yl)morpholine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
3-(4-bromothiazol-2-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaniline moiety enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-bromo-1,3-thiazol-2-yl)-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c1-14(2)9-5-3-4-8(6-9)11-13-10(12)7-15-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHIDAJTCCNEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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